molecular formula C19H15Cl2NO5 B11683707 (4Z)-2-(2,5-dichlorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(2,5-dichlorophenyl)-4-(2,3,4-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11683707
M. Wt: 408.2 g/mol
InChI Key: MZPGRHSMDCJRKN-ZSOIEALJSA-N
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Description

(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dichlorobenzaldehyde with 2,3,4-trimethoxybenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then cyclized using an appropriate reagent, such as an acid catalyst, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced oxazole compounds.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-2-(2,5-Dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of dichlorophenyl and trimethoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H15Cl2NO5

Molecular Weight

408.2 g/mol

IUPAC Name

(4Z)-2-(2,5-dichlorophenyl)-4-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C19H15Cl2NO5/c1-24-15-7-4-10(16(25-2)17(15)26-3)8-14-19(23)27-18(22-14)12-9-11(20)5-6-13(12)21/h4-9H,1-3H3/b14-8-

InChI Key

MZPGRHSMDCJRKN-ZSOIEALJSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=CC(=C3)Cl)Cl)OC)OC

Origin of Product

United States

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